molecular formula C23H28FN5O3S B283569 N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide

Cat. No. B283569
M. Wt: 473.6 g/mol
InChI Key: KOZZMWGSQWAALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

Mechanism of Action

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide selectively inhibits BTK by binding to the kinase domain and preventing its activation. This leads to the inhibition of downstream signaling pathways, ultimately resulting in cell death in B-cell malignancies.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other therapies. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many kinase inhibitors, N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide can be prone to resistance development, which may limit its long-term efficacy.

Future Directions

There are several potential future directions for N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide research. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the exploration of its potential use in other B-cell malignancies, such as Waldenstrom macroglobulinemia and mantle cell lymphoma. Additionally, further studies are needed to better understand the mechanisms of resistance to N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide and to develop strategies to overcome it.
In conclusion, N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide is a promising BTK inhibitor with potent anti-tumor activity in preclinical studies. Its selectivity for BTK and favorable pharmacokinetic and pharmacodynamic properties make it a promising candidate for the treatment of B-cell malignancies. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of various functional groups followed by a series of deprotection and purification steps.

Scientific Research Applications

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has shown promising results in preclinical studies and is currently undergoing clinical trials.

properties

Molecular Formula

C23H28FN5O3S

Molecular Weight

473.6 g/mol

IUPAC Name

N-tert-butyl-2-[4-[[[3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]amino]methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C23H28FN5O3S/c1-23(2,3)27-21(30)13-32-19-10-9-16(11-20(19)31-4)12-26-29-15-25-28-22(29)33-14-17-7-5-6-8-18(17)24/h5-11,15,26H,12-14H2,1-4H3,(H,27,30)

InChI Key

KOZZMWGSQWAALL-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.